molecular formula C15H16N4O3 B213814 3,4-dihydroisoquinolin-2(1H)-yl(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)methanone

3,4-dihydroisoquinolin-2(1H)-yl(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)methanone

Cat. No. B213814
M. Wt: 300.31 g/mol
InChI Key: PPRYOKVHSSUPLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydroisoquinolin-2(1H)-yl(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)methanone is a compound that has gained attention in scientific research due to its potential as a pharmacological agent.

Mechanism of Action

The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)methanone involves its interaction with various targets in the body. It has been found to inhibit the activity of COX-2 and LOX, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound also induces apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dihydroisoquinolin-2(1H)-yl(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)methanone include its anti-inflammatory, analgesic, and antitumor properties. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dihydroisoquinolin-2(1H)-yl(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)methanone in lab experiments is its potential as a pharmacological agent with anti-inflammatory, analgesic, and antitumor properties. However, one limitation is that further research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 3,4-dihydroisoquinolin-2(1H)-yl(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)methanone include investigating its potential as a therapeutic agent for various diseases such as arthritis, neuropathic pain, and cancer. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, research could focus on the development of new derivatives of this compound with improved pharmacological properties.

Synthesis Methods

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)methanone involves the reaction of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbaldehyde and 3,4-dihydroisoquinoline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is purified by column chromatography to obtain the desired compound.

Scientific Research Applications

Research on 3,4-dihydroisoquinolin-2(1H)-yl(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)methanone has focused on its potential as a pharmacological agent. Studies have shown that this compound has anti-inflammatory, analgesic, and antitumor properties. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells.

properties

Product Name

3,4-dihydroisoquinolin-2(1H)-yl(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)methanone

Molecular Formula

C15H16N4O3

Molecular Weight

300.31 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(2,5-dimethyl-4-nitropyrazol-3-yl)methanone

InChI

InChI=1S/C15H16N4O3/c1-10-13(19(21)22)14(17(2)16-10)15(20)18-8-7-11-5-3-4-6-12(11)9-18/h3-6H,7-9H2,1-2H3

InChI Key

PPRYOKVHSSUPLB-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)N2CCC3=CC=CC=C3C2)C

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)N2CCC3=CC=CC=C3C2)C

Origin of Product

United States

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